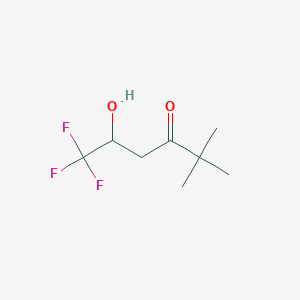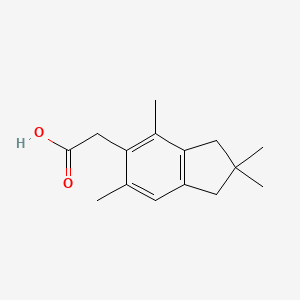
(2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid is an organic compound with a unique structure that includes a tetramethyl-substituted indene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid typically involves the alkylation of indene derivatives followed by carboxylation. One common method includes the reaction of 2,3-dihydro-1H-indene with methylating agents under acidic conditions to introduce the tetramethyl groups. Subsequent carboxylation using carbon dioxide in the presence of a base yields the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogen, nitro, or other functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in studying the effects of substituted indene derivatives on biological systems. It may serve as a model compound for developing new pharmaceuticals.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic properties, such as anti-inflammatory or anticancer activities. Research is ongoing to identify specific biological targets and pathways.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1,1,4,6-tetramethyl-1H-indene: Similar structure but lacks the acetic acid group.
2,2,6,6-Tetramethyl-3,5-heptanedione: Another tetramethyl-substituted compound with different functional groups.
Benzofuran, 2,3-dihydro-2,2,4,6-tetramethyl-: Contains a benzofuran ring instead of an indene ring.
Uniqueness
(2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid is unique due to its combination of a tetramethyl-substituted indene ring and an acetic acid group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
160669-42-1 |
|---|---|
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)acetic acid |
InChI |
InChI=1S/C15H20O2/c1-9-5-11-7-15(3,4)8-13(11)10(2)12(9)6-14(16)17/h5H,6-8H2,1-4H3,(H,16,17) |
Clé InChI |
RUKJTIXKKLTWQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CC(C2)(C)C)C(=C1CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(dicyclohexylphosphane)](/img/structure/B14277197.png)
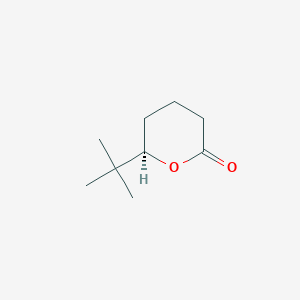
![6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro-](/img/structure/B14277211.png)

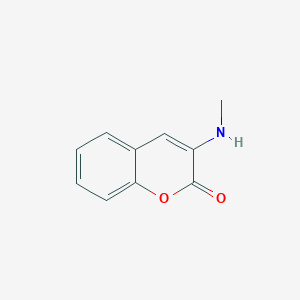
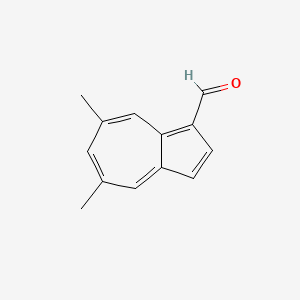
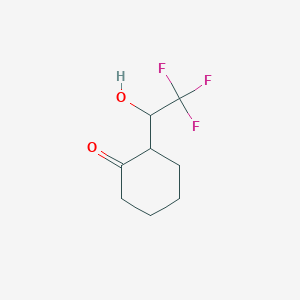
![2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14277267.png)
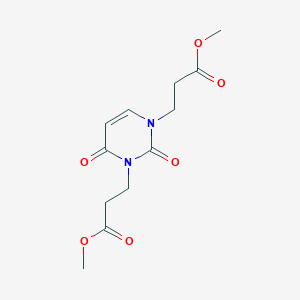
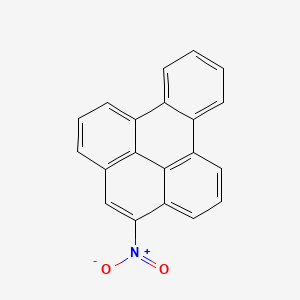
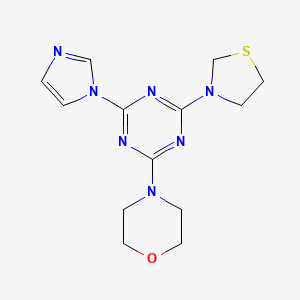
![2-[1-(Benzyloxy)hex-5-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14277285.png)

